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Compound of Interest

Compound Name:
(Tetrahydro-2H-thiopyran-4-

yl)methanol

Cat. No.: B017204 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (Tetrahydro-
2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8).[1][2] Aimed at researchers, scientists,

and professionals in drug development, this document synthesizes predictive data with

established spectroscopic principles to offer a comprehensive characterization of this important

chemical intermediate. While raw spectral data for this specific compound is proprietary to

databases such as ChemicalBook, this guide will provide a robust interpretation based on

analogous compounds and first principles, enabling scientists to effectively identify and

characterize (Tetrahydro-2H-thiopyran-4-yl)methanol.[3]

Introduction
(Tetrahydro-2H-thiopyran-4-yl)methanol, with the molecular formula C₆H₁₂OS and a

molecular weight of 132.22 g/mol , is a heterocyclic compound featuring a saturated six-

membered ring containing a sulfur atom (a thiane ring) and a hydroxymethyl substituent at the

4-position.[1][4] Its structural similarity to (tetrahydro-2H-pyran-4-yl)methanol, a commonly used

building block in medicinal chemistry, underscores its potential utility in the synthesis of novel

therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for

reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of
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(Tetrahydro-2H-thiopyran-4-yl)methanol.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (Tetrahydro-2H-thiopyran-4-yl)methanol is expected to exhibit

distinct signals corresponding to the protons of the thiane ring and the hydroxymethyl group.

The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen

atoms and the conformational flexibility of the six-membered ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative
Analysis

~ 3.50 d, J ≈ 6.5 Hz 2H -CH₂OH

The methylene

protons adjacent

to the hydroxyl

group are

expected to

appear as a

doublet due to

coupling with the

methine proton

at C4. The

chemical shift is

downfield due to

the deshielding

effect of the

oxygen atom.

~ 2.70 - 2.85 m 4H -CH₂-S-CH₂-

(axial &

equatorial)

The four protons

on the carbons

adjacent to the

sulfur atom (C2

and C6) are

expected to be in

a complex

multiplet. The

axial and

equatorial

protons will have

different

chemical shifts

due to the

anisotropy of the

C-S bond and

ring

conformation,
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leading to a

broader signal.

~ 1.80 - 1.95 m 1H -CH-CH₂OH

This methine

proton at the C4

position is

coupled to the

protons of the

hydroxymethyl

group and the

adjacent

methylene

groups of the

ring, resulting in

a complex

multiplet.

~ 1.60 - 1.75 m 4H

-CH-CH₂-CH₂-S

(axial &

equatorial)

The methylene

protons at the C3

and C5 positions

will appear as a

complex multiplet

due to axial and

equatorial

environments

and coupling with

neighboring

protons.

~ 1.55 t, J ≈ 6.0 Hz 1H -CH₂OH The hydroxyl

proton signal is

typically a broad

singlet or, in this

case, a triplet if

coupling to the

adjacent

methylene

protons is

resolved. Its
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chemical shift is

concentration-

dependent and

can be confirmed

by D₂O

exchange.

Causality in Experimental Choices:

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to

moderately polar compounds, offering good solubility and minimal interference in the proton

spectrum.

Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish between

the various proton environments in the molecule.

Comparative Data: The ¹H NMR data for the oxygen analog, (tetrahydro-2H-pyran-4-

yl)methanol, shows protons adjacent to the oxygen at δ 3.22-3.25 ppm.[5] The protons

adjacent to the less electronegative sulfur in our target molecule are expected to be further

upfield, consistent with our prediction of ~2.70-2.85 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (Tetrahydro-2H-thiopyran-4-
yl)methanol in ~0.7 mL of CDCl₃.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the signals to determine the relative number of protons and measure the

coupling constants (J-values) to deduce connectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5780709.htm
https://www.benchchem.com/product/b017204?utm_src=pdf-body
https://www.benchchem.com/product/b017204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~ 68.0 -CH₂OH

The carbon of the

hydroxymethyl group is

significantly deshielded by the

attached oxygen atom.

~ 40.0 -CH-CH₂OH
The methine carbon at the C4

position.

~ 32.0 -CH-CH₂-CH₂-S

The C3 and C5 carbons are in

identical chemical

environments.

~ 29.0 -CH₂-S-CH₂-

The C2 and C6 carbons are

adjacent to the sulfur atom and

are expected to be the most

upfield of the ring carbons.

Causality in Experimental Choices:

Broadband Decoupling: A proton-decoupled ¹³C NMR experiment is standard practice to

simplify the spectrum to a series of singlets, where each peak corresponds to a unique

carbon environment.

DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment

can be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the

assignments.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3600 - 3200 Strong, Broad O-H stretch Alcohol

2950 - 2850 Strong C-H stretch Aliphatic

1470 - 1430 Medium C-H bend (scissoring) -CH₂-

1050 - 1000 Strong C-O stretch Primary Alcohol

~ 700 Weak to Medium C-S stretch Thioether

Interpretation:

The most prominent feature will be the broad O-H stretching band in the 3600-3200 cm⁻¹

region, which is characteristic of an alcohol and broadened due to hydrogen bonding.[6]

Strong absorptions in the 2950-2850 cm⁻¹ range are indicative of the aliphatic C-H bonds of

the thiopyran ring and the hydroxymethyl group.[7][8]

A strong C-O stretching vibration is expected around 1050-1000 cm⁻¹, confirming the

presence of a primary alcohol.[7]

The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less

diagnostic. However, its presence can be inferred by comparing the spectrum to that of the

parent compound, thiane.[9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

Background Scan: Perform a background scan of the empty ATR accessory.
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Sample Scan: Acquire the IR spectrum of the sample.

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol)

after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/z Proposed Fragment Rationale

132 [M]⁺

Molecular ion peak. Expected

to be of low to moderate

intensity.

114 [M - H₂O]⁺

Loss of a water molecule, a

common fragmentation

pathway for alcohols.[10][11]

101 [M - CH₂OH]⁺
Alpha-cleavage with loss of the

hydroxymethyl radical.

73 [C₃H₅S]⁺
Fragmentation of the thiane

ring.

57 [C₄H₉]⁺ or [C₃H₅O]⁺

Complex ring cleavage, a

characteristic fragmentation for

cyclic alcohols.[11]

31 [CH₂OH]⁺

A prominent peak for primary

alcohols resulting from alpha-

cleavage.[11]

Interpretation:

The molecular ion peak at m/z 132 should be observable. A significant peak at m/z 114,

corresponding to the loss of water, is highly anticipated. The base peak could be at m/z 101
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due to the stable thiane cation formed after the loss of the hydroxymethyl radical. The presence

of a peak at m/z 31 would be strong evidence for the primary alcohol moiety.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g.,

dichloromethane or ethyl acetate).

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g.,

DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 30-200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizing the Structure and Spectroscopic
Relationships
The following diagrams illustrate the molecular structure and the logical workflow for

spectroscopic analysis.

Caption: Molecular structure of (Tetrahydro-2H-thiopyran-4-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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